1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Description

The exact mass of the compound 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyethyl)indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-7-6-13-8-10(12(14)15)9-4-2-3-5-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSBCLSDWGBWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Introduction: The Significance of a Versatile Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its functionalization, particularly at the N-1 and C-3 positions, allows for the systematic exploration of chemical space to develop novel therapeutic agents. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific N-alkylated derivative, 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid (Molecular Formula: C₁₂H₁₃NO₃, Molecular Weight: 219.24 g/mol ).[2]

This molecule serves as a valuable building block in drug discovery programs. The carboxylic acid moiety at the C-3 position is a common pharmacophore and a versatile handle for further chemical modification, such as amide bond formation.[3][4] The N-1 methoxyethyl substituent enhances solubility and modulates the electronic properties of the indole ring, potentially influencing binding affinity and pharmacokinetic profiles. Understanding its synthesis and characterization is therefore critical for its effective application in research and development.

This document eschews a rigid template, instead presenting a logical and practical workflow from synthesis to final analytical validation, emphasizing the causal reasoning behind key experimental choices.

Part 1: Synthesis Strategy and Execution

The synthesis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is most reliably achieved through a two-step process: (1) N-alkylation of a readily available indole-3-carboxylate ester, followed by (2) saponification (hydrolysis) of the ester to yield the target carboxylic acid. This route is generally preferred over direct alkylation of indole-3-carboxylic acid to avoid potential complications and side reactions involving the acidic proton of the carboxyl group.[5]

Diagram of the Overall Synthetic Workflow

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-methoxyethyl)-1H-indole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, a molecule of interest in contemporary drug discovery. In the absence of extensive empirical data, this document leverages established computational methodologies to predict key parameters including lipophilicity (logP), aqueous solubility, and acidity (pKa). Furthermore, it outlines detailed, field-proven experimental protocols for the subsequent validation of these in silico predictions. This dual approach of predictive modeling followed by rigorous experimental verification is central to a modern, efficient drug development pipeline. The guide is intended for researchers, medicinal chemists, and formulation scientists, offering both a predictive framework and practical, step-by-step procedures to characterize this and similar novel chemical entities.

Introduction: The Pivotal Role of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its intrinsic physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively determining its pharmacokinetic profile and, ultimately, its therapeutic efficacy and safety.[1] A thorough understanding of properties such as lipophilicity, solubility, and ionization state is therefore not merely an academic exercise but a critical prerequisite for successful drug design and development.[1]

For the molecule 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, a comprehensive physicochemical profile is essential to forecast its behavior in biological systems. This guide will first establish a foundational understanding of the molecule's structure and then delve into the computational prediction and experimental determination of its most salient physicochemical parameters.

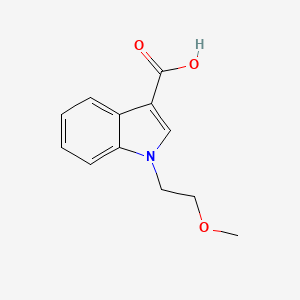

Chemical Structure:

Figure 1: Chemical structure of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid.

Computational Prediction of Physicochemical Properties

In the early stages of drug discovery, where the physical sample may be scarce, computational models provide invaluable foresight into a molecule's likely properties.[2] These predictions are guided by extensive databases of known compounds and sophisticated algorithms that correlate chemical structure with physical behavior.

Predicted Physicochemical Data Summary

The following table summarizes the predicted physicochemical properties for 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, derived from a consensus of widely accepted computational models.

| Property | Predicted Value | Computational Methodology | Significance in Drug Development |

| Molecular Formula | C12H13NO3 | N/A | Fundamental for identity and molecular weight determination. |

| Molecular Weight | 219.24 g/mol | N/A | Influences diffusion and transport across biological membranes. |

| Melting Point | 150-160 °C | Quantitative Structure-Property Relationship (QSPR) models based on topological and electronic descriptors.[3][4][5][6] | Affects solubility and dissolution rate; important for solid dosage form development. |

| Aqueous Solubility (logS) | -2.5 to -3.5 | Fragment-based and machine learning models.[7][8][9][10] | Critical for oral bioavailability; low solubility can lead to poor absorption. |

| Lipophilicity (logP) | 2.0 - 2.5 | Atom-based and fragment-based methods (e.g., ALOGP, CLOGP).[11][12][13][14] | Governs membrane permeability and distribution into tissues; key for "drug-likeness". |

| Acidity Constant (pKa) | 4.5 - 5.0 (Carboxylic Acid) | Hammett-type equations and density functional theory (DFT) calculations.[15][16][17][18][19][20][21] | Determines the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding. |

Rationale for Computational Approaches

The choice of computational models is dictated by a balance of accuracy, computational cost, and the nature of the property being predicted. For instance, QSPR models for melting point leverage large datasets to find correlations between a molecule's structural features and its melting behavior.[3][4][5][6] For logP and logS, fragment-based methods deconstruct the molecule into known structural motifs and sum their contributions to lipophilicity and solubility, respectively.[7][8][9][10][11][12][13][14] More complex properties like pKa can be estimated with good accuracy using quantum mechanical calculations such as DFT, which model the electronic structure of the molecule.[15][16][17][18][19][20][21]

Experimental Determination of Physicochemical Properties

While computational predictions are instrumental for initial assessment, empirical validation is the cornerstone of scientific integrity. The following sections detail the standard experimental protocols for determining the key physicochemical properties of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid.

Workflow for Physicochemical Characterization

Figure 2: Experimental workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination

Principle: The melting point is a fundamental thermal property that indicates the purity of a crystalline solid. It is determined by heating the solid and observing the temperature at which it transitions to a liquid.

Protocol:

-

Sample Preparation: A small amount of the crystalline 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.

Aqueous Solubility Determination

Principle: The aqueous solubility of a compound is its equilibrium concentration in water at a given temperature. The shake-flask method is a gold-standard technique for its determination.

Protocol:

-

Sample Preparation: An excess amount of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is added to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units of mg/mL or mol/L.

pKa Determination

Principle: The pKa is a measure of the acidity of a compound. For an ionizable compound, it is the pH at which 50% of the molecules are in their ionized form. Potentiometric titration is a common and accurate method for pKa determination.

Protocol:

-

Solution Preparation: A known concentration of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Lipophilicity (logP) Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is the logarithm of this ratio.

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other.

-

Partitioning: A known amount of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is dissolved in one of the phases, and then the two phases are combined in a sealed vessel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as log10([concentration in octanol] / [concentration in aqueous phase]).

Implications for Drug Development

The predicted and experimentally verified physicochemical properties of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid will have significant implications for its development as a potential therapeutic agent.

Figure 3: Relationship between key physicochemical properties and the ADME profile of a drug candidate.

-

Lipophilicity (logP): The predicted logP in the range of 2.0-2.5 suggests a good balance between aqueous solubility and lipid membrane permeability, which is favorable for oral absorption.

-

Solubility (logS): The predicted logS indicates that the compound may have moderate to low aqueous solubility. This could present challenges for oral formulation and may necessitate enabling technologies such as salt formation or amorphous solid dispersions to improve bioavailability.

-

Acidity (pKa): With a predicted pKa in the range of 4.5-5.0, the carboxylic acid moiety will be predominantly ionized at physiological pH (7.4). This will enhance its aqueous solubility but may reduce its passive diffusion across cell membranes. The pH-dependent solubility will be a critical factor in its absorption from different regions of the gastrointestinal tract.

Conclusion

The comprehensive physicochemical characterization of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, through a synergistic approach of computational prediction and experimental validation, is paramount for its progression as a viable drug candidate. The data and protocols presented in this guide provide a robust framework for understanding its biopharmaceutical properties and for making informed decisions in its subsequent development. The interplay of its predicted moderate lipophilicity, potentially limited solubility, and acidic nature will necessitate careful formulation strategies to optimize its therapeutic potential.

References

-

Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. [Link]

-

PrologP. CompuDrug. [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

-

An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Chemical Reviews. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Data-driven organic solubility prediction at the limit of aleatoric uncertainty. YouTube. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

-

Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide. Pharmacareerinsider. [Link]

-

Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

-

pKalc. CompuDrug. [Link]

-

Computational Tools for Solubility Prediction. ResearchGate. [Link]

-

Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications. [Link]

-

Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. MDPI. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. DiVA portal. [Link]

-

Melting-point-predictor. GitHub. [Link]

-

The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry. [Link]

-

Prediction of Melting Temperature of Organic Molecules using Machine Learning. ResearchGate. [Link]

-

Quantitative structure–activity relationship. Wikipedia. [Link]

-

Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences. [Link]

-

Computational pKa Determination. Reddit. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv. [Link]

-

Physicochemical Parameters used in QSAR. SlideShare. [Link]

-

On Two Novel Parameters for Validation of Predictive QSAR Models. MDPI. [Link]

-

1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. PubChem. [Link]

-

1H-Indole-3-carboxylic acid, 1,1-dimethylethyl ester. PubChem. [Link]

-

Indole-3-Carboxylic Acid. PubChem. [Link]

-

1-(2-methoxyethyl)-1h-indole-5-carboxylic acid (C12H13NO3). PubChemLite. [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. [Link]

-

Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation. MDPI. [Link]

-

Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. MDPI. [Link]

-

Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. National Center for Biotechnology Information. [Link]

-

1h-indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)-. PubChemLite. [Link]

-

1h-indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)-. PubChemLite. [Link]

Sources

- 1. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]

- 2. longdom.org [longdom.org]

- 3. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 5. researchgate.net [researchgate.net]

- 6. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. d-nb.info [d-nb.info]

- 11. PrologP | www.compudrug.com [compudrug.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pKalc | www.compudrug.com [compudrug.com]

- 18. diva-portal.org [diva-portal.org]

- 19. reddit.com [reddit.com]

- 20. art.torvergata.it [art.torvergata.it]

- 21. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Introduction: The Central Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2] Its unparalleled ability to provide detailed atomic-level information about molecular structure, connectivity, and spatial arrangement makes it an indispensable tool for medicinal chemists and researchers.[3][4] From the initial identification and validation of lead compounds to the intricate process of lead optimization, NMR spectroscopy provides critical insights that guide the rational design of novel therapeutic agents.[1][2][4] This guide will provide an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, a representative heterocyclic compound, to illustrate the power of NMR in unambiguous structure elucidation.

Molecular Structure and Predicted Spectral Features

The subject of our analysis, 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, possesses a substituted indole core. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[5] Understanding the influence of substituents on the indole's electronic environment is paramount for accurate spectral interpretation.

The structure incorporates an N-substituted 2-methoxyethyl group and a C3-carboxylic acid. These substituents will induce predictable changes in the chemical shifts of the indole ring protons and carbons compared to the parent indole-3-carboxylic acid.[6][7][8] The electron-withdrawing nature of the carboxylic acid at C3 will deshield the adjacent proton at C2. Conversely, the N-alkylation will influence the chemical shifts of the entire heterocyclic system.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality, interpretable NMR data, a standardized experimental protocol is essential. The following outlines a typical procedure for the preparation and analysis of a small molecule like 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid.

Sample Preparation

-

Solvent Selection: A deuterated solvent that fully dissolves the analyte is chosen. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and its non-interfering solvent peak in regions of interest.

-

Concentration: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters

A high-field NMR spectrometer (e.g., 500 MHz or greater) is recommended for optimal signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (zgpg30).

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The predicted ¹H NMR spectrum of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid would exhibit distinct signals corresponding to each unique proton in the molecule. The interpretation relies on chemical shift, integration, and spin-spin coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.1 | Singlet | - | 1H |

| H-4 | ~7.9 | Doublet | ~7.5 - 8.0 | 1H |

| H-5 | ~7.2 | Triplet | ~7.0 - 7.5 | 1H |

| H-6 | ~7.1 | Triplet | ~7.0 - 7.5 | 1H |

| H-7 | ~7.5 | Doublet | ~7.5 - 8.0 | 1H |

| N-CH₂ | ~4.4 | Triplet | ~5.0 - 5.5 | 2H |

| O-CH₂ | ~3.7 | Triplet | ~5.0 - 5.5 | 2H |

| O-CH₃ | ~3.3 | Singlet | - | 3H |

| COOH | ~12.0 | Broad Singlet | - | 1H |

Detailed Interpretation:

-

Indole Ring Protons (H-2, H-4, H-5, H-6, H-7):

-

The H-2 proton is expected to be the most downfield of the indole ring protons (excluding the acidic proton), appearing as a sharp singlet around δ 8.1 ppm . Its deshielding is due to the anisotropic effect of the adjacent carboxylic acid group and its position on the electron-deficient pyrrole ring.

-

The protons on the benzene ring (H-4, H-5, H-6, and H-7 ) will resonate in the aromatic region (δ 7.1-7.9 ppm ). H-4 and H-7 will appear as doublets due to coupling with their respective single ortho neighbors. H-5 and H-6 will be triplets, each being coupled to two adjacent protons.

-

-

Methoxyethyl Side Chain Protons (N-CH₂, O-CH₂, O-CH₃):

-

The methylene protons attached to the indole nitrogen (N-CH₂ ) are expected around δ 4.4 ppm . Their chemical shift is influenced by the electronegative nitrogen atom. They will appear as a triplet due to coupling with the adjacent O-CH₂ group.

-

The methylene protons adjacent to the oxygen atom (O-CH₂ ) will resonate at approximately δ 3.7 ppm , appearing as a triplet coupled to the N-CH₂ protons.

-

The methyl protons of the methoxy group (O-CH₃ ) will be a sharp singlet at around δ 3.3 ppm .

-

-

Carboxylic Acid Proton (COOH):

-

The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically > δ 12.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

-

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~128 |

| C-3 | ~115 |

| C-3a | ~127 |

| C-4 | ~122 |

| C-5 | ~121 |

| C-6 | ~120 |

| C-7 | ~111 |

| C-7a | ~136 |

| N-CH₂ | ~47 |

| O-CH₂ | ~70 |

| O-CH₃ | ~58 |

| C=O | ~165 |

Detailed Interpretation:

-

Indole Ring Carbons (C-2 to C-7a):

-

The carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm ).

-

The C-7a carbon, at the fusion of the two rings, is typically the most downfield of the indole carbons at around δ 136 ppm .

-

The C-2 carbon is expected around δ 128 ppm .

-

The remaining carbons of the benzene portion of the indole ring (C-3a, C-4, C-5, C-6 ) will have chemical shifts in the δ 120-127 ppm range.

-

C-7 is generally the most upfield of the aromatic carbons at approximately δ 111 ppm .

-

-

Methoxyethyl Side Chain Carbons (N-CH₂, O-CH₂, O-CH₃):

-

The N-CH₂ carbon will appear around δ 47 ppm .

-

The O-CH₂ carbon, being attached to the more electronegative oxygen, will be further downfield at about δ 70 ppm .

-

The O-CH₃ carbon will resonate near δ 58 ppm .

-

-

Carbonyl Carbon (C=O):

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, with a characteristic chemical shift in the δ 165 ppm region.

-

Visualizing Molecular Connectivity: 2D NMR Correlations

To definitively assign all proton and carbon signals, 2D NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal key long-range correlations that piece the molecular puzzle together.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchmap.jp [researchmap.jp]

- 4. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. spectrabase.com [spectrabase.com]

Mass spectrometry and fragmentation pattern of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid (Molecular Formula: C₁₂H₁₃NO₃, Molecular Weight: 219.24 g/mol [1]). Designed for researchers and professionals in analytical chemistry and drug development, this document outlines a robust methodology for analysis using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). We delve into the predictable fragmentation pathways of the target molecule, grounding our interpretations in the established principles of indole, carboxylic acid, and ether fragmentation.[2][3][4] This guide serves as a predictive framework for identifying and characterizing this compound and structurally related molecules, ensuring high confidence in structural elucidation.

Introduction to Structural Elucidation via Mass Spectrometry

The precise characterization of novel chemical entities is a cornerstone of modern pharmaceutical and chemical research. 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is a molecule that combines three key functional groups: an indole core, a carboxylic acid, and a methoxyethyl N-substituent. Each of these moieties imparts distinct physicochemical properties and, critically, predictable fragmentation behaviors under mass spectrometric analysis.

Mass spectrometry is an indispensable tool for determining molecular weight and deducing structural information from fragmentation patterns.[4][5] The energy imparted to a molecule during ionization causes it to break apart into smaller, charged fragments.[6] By analyzing the mass-to-charge ratio (m/z) of these fragments, a detailed molecular portrait can be assembled. This guide focuses on predicting these patterns for our target molecule, providing a roadmap for its unambiguous identification.

Physicochemical Properties and Predicted Mass

A foundational step in any mass spectrometry analysis is the theoretical calculation of the molecule's mass.

-

Molecular Formula: C₁₂H₁₃NO₃

-

Average Molecular Weight: 219.24 g/mol [1]

-

Monoisotopic Mass: 219.08954 Da

For high-resolution mass spectrometry, the monoisotopic mass is the critical value. We predict the primary observable ions in positive and negative electrospray ionization modes as follows:

| Ion Species | Adduct | Theoretical m/z (High-Resolution) |

| Protonated Molecular Ion | [M+H]⁺ | 220.09682 |

| Deprotonated Molecular Ion | [M-H]⁻ | 218.08226 |

| Sodium Adduct | [M+Na]⁺ | 242.07876 |

Recommended Analytical Methodology: ESI-MS/MS

To achieve comprehensive structural data, a tandem mass spectrometry (MS/MS) approach is required. Electrospray ionization (ESI) is the preferred method for this class of compound due to its soft ionization nature, which typically preserves the molecular ion for subsequent fragmentation analysis.[7]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Accurately weigh 1 mg of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid.

-

Dissolve in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 1 mg/mL stock solution. The acidic modifier is crucial for promoting protonation in positive ion mode.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

-

-

Liquid Chromatography (LC) Parameters (Optional, for mixture analysis):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: ESI Positive and Negative.

-

Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

-

Source Temperature: 120-150 °C.

-

MS1 Scan Range: m/z 50-500.

-

MS/MS Protocol:

-

Select the [M+H]⁺ ion (m/z 220.1) as the precursor for fragmentation.

-

Apply Collision-Induced Dissociation (CID) with normalized collision energy ranging from 10-40 eV to generate a comprehensive fragmentation spectrum. This range is selected to induce a cascade of cleavages, from low-energy rearrangements to high-energy bond scissions.

-

-

Predicted Mass Spectra and Fragmentation Pathways

The structural features of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid suggest several high-probability fragmentation pathways. The indole nucleus is relatively stable, but the N-substituent and the C3-carboxylic acid are prime locations for initial cleavages.[2][8]

Primary Fragmentation Mechanisms of the [M+H]⁺ Ion (m/z 220.1)

Upon CID, the protonated molecular ion is expected to undergo several key fragmentation reactions. The most energetically favorable pathways typically involve the loss of stable, neutral molecules or the formation of stable carbocations.

-

Pathway A: Loss of the N-substituent. A primary and highly characteristic fragmentation for N-substituted indoles is the cleavage of the N-CH₂ bond.[9]

-

A1: Loss of the entire methoxyethyl group (C₃H₇O•): This radical loss is less common in ESI but possible, leading to an ion at m/z 162.05 .

-

A2: Cleavage yielding the indole-3-carboxylic acid cation: A more likely scenario involves charge retention on the indole portion, leading to the loss of a neutral methoxyethene molecule (C₃H₆O) via a rearrangement, or direct cleavage, resulting in the stable indole-3-carboxylic acid fragment at m/z 161.05 .

-

-

Pathway B: Fragmentation of the Carboxylic Acid Group. Carboxylic acids are known to readily lose water or carbon dioxide.[8][10]

-

B1: Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule (44.00 Da) is a classic fragmentation, resulting in an ion at m/z 176.09 .

-

B2: Loss of the entire carboxyl group (•COOH): Loss of the carboxyl radical (45.00 Da) would yield an ion at m/z 175.08 .

-

-

Pathway C: Fragmentation within the Methoxyethyl Side Chain. The ether linkage in the side chain is another point of weakness.

-

C1: Alpha-cleavage: Cleavage of the CH₂-O bond can lead to the loss of a methoxy radical (•OCH₃, 31.02 Da), producing a significant ion at m/z 189.08 .

-

C2: Loss of Formaldehyde (CH₂O): Rearrangement followed by the loss of neutral formaldehyde (30.01 Da) can lead to a fragment at m/z 190.09 .

-

Summary of Predicted Key Fragments

| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Description of Fragmentation |

| 220.1 | - | - | [M+H]⁺ Precursor Ion |

| 176.1 | CO₂ | 44.0 Da | Decarboxylation from the carboxylic acid group. |

| 175.1 | •COOH | 45.0 Da | Loss of the entire carboxylic acid radical. |

| 162.1 | C₃H₇O• | 59.1 Da | Loss of the methoxyethyl radical from the N1 position. |

| 130.1 | C₃H₇O + CO | 87.1 Da | Subsequent loss of CO from the m/z 162 ion, characteristic of the indole core.[9] |

Proposed Fragmentation Pathway Diagram

The following diagram illustrates the most probable fragmentation cascade originating from the protonated molecular ion.

Caption: Predicted ESI-MS/MS fragmentation pathway of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid.

Visualization of the Analytical Workflow

To ensure methodological clarity and reproducibility, the entire analytical process from sample preparation to data analysis can be visualized. This workflow represents a self-validating system where each step is optimized for the reliable characterization of the target analyte.

Caption: Standardized workflow for the structural elucidation of the target molecule.

Conclusion

The mass spectrometric analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is predicted to yield a rich fragmentation spectrum that is highly informative for its structural confirmation. The key diagnostic fragments are expected to arise from the facile loss of carbon dioxide (CO₂) from the carboxylic acid group, leading to a prominent ion at m/z 176.1, and cleavage of the N-substituent, producing characteristic indole-related ions at m/z 162.1 and 130.1. By employing the robust ESI-MS/MS methodology detailed in this guide, researchers can confidently identify and characterize this molecule, leveraging these predictable fragmentation patterns as a structural signature.

References

-

Liu, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-7. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Zhang, L., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 506. [Link]

-

ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

-

mzCloud. (2015). Indole 3 carboxylic acid. [Link]

-

Safe, S., et al. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296-1300. [Link]

-

ResearchGate. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. [Link]

-

Kovács, L., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(12), 979-986. [Link]

-

Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(3), 295-308. [Link]

-

ResearchGate. (2016). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

-

Zhou, L., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Plant Science, 13, 920400. [Link]

-

PubChem. Indole-3-Carboxylic Acid. [Link]

-

ResearchGate. (2012). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. [Link]

-

Clark, J. (2021). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

Badsara, S. S., et al. (2016). Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters, 18(1), 400-403. [Link]

-

Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 411-416. [Link]

-

NIST. (2021). Indole. NIST Chemistry WebBook. [Link]

-

MassBank. (2023). Indoleacetic acid; LC-ESI-ITFT; MS2. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Müller, M., & Volmer, D. Interpretation of mass spectra. Saarland University. [Link]

-

PubChemLite. 1-(2-methoxyethyl)-1h-indole-5-carboxylic acid (C12H13NO3). [Link]

-

Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. uni-saarland.de [uni-saarland.de]

- 7. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic Acid

This guide provides a comprehensive technical overview of the methodologies and scientific rationale involved in the crystal structure analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of crystallography.

Introduction: The Significance of Indole Derivatives and Structural Analysis

Indole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Their biological activity is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form.[4] The title compound, 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, is a synthetic indole derivative with potential applications in medicinal chemistry.[5][6][7]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid.[8][9][10] This technique provides invaluable data on bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing.[9][10] Understanding these structural features is paramount for predicting physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug development.

This whitepaper will detail the complete workflow for the crystal structure analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, from synthesis and crystallization to the final structural refinement and interpretation.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a high-quality crystal structure begins with the synthesis of the target compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

The synthesis of indole-3-carboxylic acid derivatives can be achieved through various established synthetic routes. A common approach involves the Fischer indole synthesis or modifications thereof, starting from appropriately substituted phenylhydrazines and ketones or aldehydes.[2] For N-alkylation, a subsequent reaction with a suitable alkylating agent, in this case, 2-methoxyethyl halide, is performed.

Exemplary Synthetic Protocol:

-

Esterification of Indole-3-carboxylic acid: Indole-3-carboxylic acid is first converted to its corresponding ethyl or methyl ester to protect the carboxylic acid functionality. This is typically achieved by refluxing the acid in the corresponding alcohol with a catalytic amount of strong acid.

-

N-Alkylation: The resulting indole-3-carboxylate is then N-alkylated using a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of 1-bromo-2-methoxyethane.

-

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. This is typically carried out under basic conditions, for example, using sodium hydroxide in a mixture of water and an organic solvent, followed by acidification to precipitate the product.

Caption: Workflow for processing single-crystal X-ray diffraction data.

Structure Solution and Refinement: From Data to a 3D Model

The processed reflection data is used to solve and refine the crystal structure.

Structure Solution

The goal of structure solution is to obtain an initial model of the atomic arrangement in the unit cell. For small molecules, direct methods are most commonly used. [11] Software and Methodology:

-

SHELXT: This program, part of the widely used SHELX suite, employs dual-space algorithms to solve the phase problem and provide an initial structural model. [11]

Structure Refinement

The initial model is then refined against the experimental data to improve its accuracy. This is an iterative process that minimizes the difference between the observed and calculated structure factors.

Software and Methodology:

-

SHELXL: This program is the standard for the refinement of small-molecule crystal structures. [12][13]It refines atomic positions, displacement parameters (describing thermal motion), and other crystallographic parameters.

Refinement Protocol:

-

Initial Refinement: The initial model from SHELXT is refined isotropically.

-

Atom Assignment: Atoms are identified and assigned to their correct elements based on the electron density map and chemical knowledge.

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is described by an ellipsoid rather than a sphere.

-

Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

-

Final Refinement Cycles: The refinement is continued until the model converges, which is indicated by minimal shifts in the refined parameters and stable R-factors (a measure of the agreement between the observed and calculated data).

Analysis of the Crystal Structure of 1-(2-methoxyethyl)-1H-indole-3-carboxylic Acid

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Geometry

The analysis of the molecular geometry involves examining bond lengths, bond angles, and torsion angles to confirm the expected connectivity and conformation of the molecule.

Data Presentation:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| V (ų) | Value |

| Z | 4 |

| R₁ [I > 2σ(I)] | Value |

| wR₂ (all data) | Value |

| (Note: The values in this table are placeholders and would be populated with the actual experimental data from the CCDC deposition.) |

| Selected Bond Lengths (Å) | Value | **Selected Bond Angles (°) ** | Value |

| N1-C2 | Value | C2-N1-C8a | Value |

| C3-C3a | Value | N1-C2-C3 | Value |

| C3-C9 | Value | C2-C3-C3a | Value |

| O1-C9 | Value | C2-C3-C9 | Value |

| (Note: The values in this table are placeholders.) |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is determined by a network of intermolecular interactions. [14][15]These interactions are crucial for the stability of the crystal and influence its physical properties.

Analysis Tools:

-

Mercury: A powerful software for the visualization and analysis of crystal structures, including the identification and measurement of intermolecular contacts. [16]* PLATON: A versatile program for a multitude of crystallographic calculations, including the analysis of hydrogen bonds and other interactions. [16][17] For 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, the primary intermolecular interactions are expected to be:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This will likely lead to the formation of strong O-H···O hydrogen bonds, potentially forming dimers or chains.

-

π-π Stacking: The aromatic indole ring can participate in π-π stacking interactions with neighboring molecules.

-

C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π hydrogen bonds may also contribute to the overall crystal packing.

Caption: Schematic of potential intermolecular interactions.

Conclusion

The crystal structure analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid provides a detailed understanding of its molecular conformation and supramolecular assembly. This information is invaluable for establishing structure-property relationships and for the rational design of new indole-based therapeutic agents. The methodologies outlined in this guide represent a standard workflow in modern chemical crystallography, emphasizing the importance of careful experimental design and rigorous data analysis.

References

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, A71, 3-8. [Link]

- Wadsworth, et al. (2014). Crystallization process of tricyclic indole derivatives.

-

Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

-

Wang, Y., et al. (2012). Crystallization purification of indole. ResearchGate. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi's Website. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, C71, 3-8. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Macrae, C. F., et al. (2020). Mercury: visualisation and analysis of crystal structures. Journal of Applied Crystallography, 53(1), 226-231. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

-

Strukil, V., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17496-17506. [Link]

-

Park, J. H., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

-

Tiekink, E. R. T., & Zukerman-Schpector, J. (2022). Supramolecular Association via Hg···S Secondary-Bonding Interactions in Crystals of Organomercury(II) Species: A Survey of the Cambridge Structure Database. MDPI. [Link]

-

Majumdar, K. C., & Chattopadhyay, B. (2011). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 1(8), 1379-1411. [Link]

-

Deadman, J. J., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 251-259. [Link]

-

CCDC. (n.d.). Analysing intermolecular interactions 101 – Full Interaction Maps. CCDC. [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1482. [Link]

-

Sridhar, S. K., et al. (2011). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 3(6), 400-405. [Link]

-

Gassman, P. G., & van Bergen, T. J. (1974). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 54, 91. [Link]

-

CCDC. (n.d.). CCDC 2326861: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

-

George, J., et al. (2015). Dimensionality of intermolecular interactions in layered crystals by electronic-structure theory and geometric analysis. Inorganic Chemistry, 54(3), 956-962. [Link]

-

PubChemLite. (n.d.). 1-(2-methoxyethyl)-1h-indole-5-carboxylic acid (C12H13NO3). PubChemLite. [Link]

-

PubChemLite. (n.d.). 1-(2-methoxyethyl)-1h-indole-4-carboxylic acid. PubChemLite. [Link]

-

PubChem. (n.d.). Indole-3-Carboxylic Acid. PubChem. [Link]

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. PubChem. [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxylic acid, 1-(2,2-dimethoxyethyl)-5-hydroxy-2-methyl-, methyl ester. NIST Chemistry WebBook. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 4. rigaku.com [rigaku.com]

- 5. 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid; [abichem.com]

- 6. scbt.com [scbt.com]

- 7. 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid | 179993-05-6 [chemicalbook.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. iucr.org [iucr.org]

- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. repository.ias.ac.in [repository.ias.ac.in]

- 15. Dimensionality of intermolecular interactions in layered crystals by electronic-structure theory and geometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Supramolecular Association via Hg···S Secondary-Bonding Interactions in Crystals of Organomercury(II) Species: A Survey of the Cambridge Structure Database [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid in Different Solvents

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to characterizing this promising indole derivative. This document emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles. By following this guide, researchers can generate the robust data necessary to advance their understanding of this compound's potential as a therapeutic agent.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity from discovery to a viable drug candidate is fraught with challenges. Among the most critical hurdles are the compound's physicochemical properties, which dictate its behavior in biological systems and its suitability for formulation. A thorough investigation into the solubility and stability of an active pharmaceutical ingredient (API) is a cornerstone of pre-formulation studies.[1][2] These parameters not only influence the design of dosage forms but also impact bioavailability and, ultimately, therapeutic efficacy.[1]

Indole derivatives, a prominent scaffold in medicinal chemistry, often exhibit poor aqueous solubility due to the hydrophobic nature of the indole ring.[3] However, the inclusion of a carboxylic acid moiety in 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid suggests the potential for pH-dependent solubility, a characteristic that can be leveraged in formulation development. This guide will provide the experimental framework to rigorously assess these properties.

Physicochemical Profile of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

A foundational understanding of the molecule's intrinsic properties is essential for designing relevant solubility and stability studies. While experimental data for this specific molecule is not widely available, we can infer key characteristics based on its structure and related compounds.

Table 1: Predicted Physicochemical Properties of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

| Property | Predicted Value/Characteristic | Rationale and Implications for Experimental Design |

| Molecular Formula | C12H13NO3 | --- |

| Molecular Weight | 219.24 g/mol [4] | Standard for a small molecule drug candidate. |

| pKa | Acidic (estimated ~4-5) | The carboxylic acid group is expected to be the primary ionizable center. This necessitates solubility testing across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the impact of ionization on solubility. |

| LogP | Moderately Lipophilic (predicted XlogP for a close isomer is 1.3)[3] | The molecule possesses both hydrophobic (indole ring) and hydrophilic (carboxylic acid, methoxyethyl chain) features. This suggests that solubility in both aqueous and organic solvents should be investigated. The use of co-solvents may be necessary for achieving higher concentrations. |

| Structure | 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid | The indole nucleus may be susceptible to oxidation, and the carboxylic acid can participate in esterification or amide bond formation under certain conditions. These potential degradation pathways should be explored during stability studies. |

Solubility Determination: A Multi-faceted Approach

Solubility is not a single value but rather a property dependent on the experimental conditions. Therefore, a comprehensive assessment involves both kinetic and thermodynamic solubility assays.[5][6]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method that provides an early indication of a compound's dissolution behavior under non-equilibrium conditions.[5][7] It is particularly useful for guiding initial compound selection and for identifying potential issues in bioassays where compounds are often introduced from a DMSO stock solution.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well clear-bottom plate containing the aqueous buffer of interest (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[5][7]

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[8] This is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for formulation development. The shake-flask method is the gold standard for this determination.[9]

-

Sample Preparation: Add an excess amount of solid 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid to a series of glass vials, each containing a different solvent system.

-

Solvent Systems: A range of solvents should be investigated to build a comprehensive solubility profile.

-

Aqueous Buffers:

-

pH 1.2 (simulated gastric fluid)

-

pH 4.5 acetate buffer

-

pH 6.8 phosphate buffer (simulated intestinal fluid)

-

pH 7.4 phosphate-buffered saline (PBS)

-

-

Organic Solvents:

-

Methanol

-

Ethanol

-

Acetonitrile

-

Propylene glycol

-

Polyethylene glycol 400 (PEG 400)

-

-

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

-

Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10]

Data Presentation for Solubility Studies

The results of the solubility studies should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.

Table 2: Solubility of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid in Various Solvents

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Simulated Gastric Fluid | 1.2 | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Acetate Buffer | 4.5 | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Simulated Intestinal Fluid | 6.8 | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Phosphate-Buffered Saline | 7.4 | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Phosphate-Buffered Saline | 7.4 | 25 | [Insert Data] | [Insert Data] | Kinetic |

| Methanol | N/A | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Ethanol | N/A | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| Propylene Glycol | N/A | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

| PEG 400 | N/A | 25 | [Insert Data] | [Insert Data] | Thermodynamic |

Stability Assessment: Ensuring Compound Integrity

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12] This is guided by the International Council for Harmonisation (ICH) guidelines.[3][12]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

-

Sample Preparation: Prepare solutions of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid (e.g., 1 mg/mL) in an appropriate solvent system (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.

-

Oxidation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

ICH Stability Studies

Formal stability studies are conducted to establish a re-test period for the drug substance.

-

Sample Packaging: Store the solid 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid in a container closure system that is representative of the proposed storage container.

-

Storage Conditions: Place the samples in stability chambers maintained at the following conditions as per ICH guidelines:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).

-

Analytical Tests: At each time point, evaluate the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Data Presentation for Stability Studies

Summarize the stability data in a table to track the changes in the compound's quality attributes over time and under different storage conditions.

Table 3: Stability of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid under ICH Conditions

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 25°C / 60% RH | 0 | [Initial Data] | [Initial Data] | [Initial Data] |

| 3 | [Data] | [Data] | [Data] | |

| 6 | [Data] | [Data] | [Data] | |

| 12 | [Data] | [Data] | [Data] | |

| 40°C / 75% RH | 0 | [Initial Data] | [Initial Data] | [Initial Data] |

| 3 | [Data] | [Data] | [Data] | |

| 6 | [Data] | [Data] | [Data] |

Analytical Methodology: The Key to Accurate Quantification

A robust and validated analytical method is paramount for obtaining reliable solubility and stability data. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for the analysis of indole derivatives.

HPLC Method Parameters

A reverse-phase HPLC method should be developed and validated for the quantification of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A suitable gradient to ensure separation from impurities and degradation products. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV-Vis spectral scan of the compound (likely around 280 nm). |

| Injection Volume | 10 µL |

Method Validation

The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The validation should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for solubility and stability testing.

Figure 1: Workflow for Solubility Determination.

Figure 2: Workflow for Stability Assessment.

Conclusion

The comprehensive evaluation of solubility and stability is a non-negotiable step in the early-phase development of any new chemical entity. This technical guide provides a robust and scientifically sound framework for characterizing 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation and ICH-compliant stability studies, researchers can generate the high-quality data required to make informed decisions about the future development of this compound. The emphasis on understanding the "why" behind each experimental step ensures that the resulting data is not only accurate but also interpretable in the broader context of pharmaceutical development.

References

-

PubChemLite. 1-(2-methoxyethyl)-1h-indole-5-carboxylic acid (C12H13NO3). [Link]

-

Labinsights. Physical and Chemical Characterization for APIs. [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

CD Formulation. API Physical & Chemical Characterization. [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Langhua Pharma. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

-

Pharmatutor. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs). [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Langhua Pharma. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

-

Veeprho. Stress Testing Study Design. [Link]

-

PubMed Central. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

Sources

- 1. art.torvergata.it [art.torvergata.it]

- 2. Compound 1-(2-phenoxyethyl)-1H-indole-3-carboxylic acid - Chemdiv [chemdiv.com]

- 3. PubChemLite - 1-(2-methoxyethyl)-1h-indole-5-carboxylic acid (C12H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | C12H14N2O3 | CID 698111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester (36791-31-8) for sale [vulcanchem.com]

- 7. PubChemLite - 1h-indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- (C23H26N4O3) [pubchemlite.lcsb.uni.lu]

- 8. 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, (2S,3aR,7aS)- | C24H34N2O5 | CID 13069290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Indole-3-carboxylic acid, 1,1-dimethylethyl ester | C13H15NO2 | CID 12308173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 771-50-6|1H-Indole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 12. A12634.14 [thermofisher.com]

Quantum Chemical Calculations for 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for computational analysis, offering insights into the molecule's behavior at a quantum level.

Introduction: The Significance of Indole Derivatives and Computational Scrutiny

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, playing crucial roles in pharmacology and biology.[1] The specific molecule of interest, 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, presents a unique combination of a substituted indole core, a flexible ether side chain, and a carboxylic acid group, making it a candidate of interest in medicinal chemistry.[2][3] Understanding its three-dimensional structure, electronic landscape, and reactivity is paramount for predicting its interactions with biological targets and for rational drug design.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating molecular properties with a high degree of accuracy.[4][5][6] These computational methods allow for the prediction of geometries, energies, vibrational frequencies, and electronic characteristics, providing a theoretical framework that complements and guides experimental studies.[7]

Methodological Framework: A Validated Approach to Computational Analysis

The protocols outlined herein are designed to be a self-validating system, ensuring the reliability and reproducibility of the calculated results. The choice of computational methods and basis sets is critical and is grounded in established practices for organic molecules of similar complexity.[8][9]

Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations performed on 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid.

Caption: Computational workflow for the quantum chemical analysis.

Experimental Protocols

1. Molecular Structure Input: The initial 3D structure of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is constructed using molecular building software. The chemical structure is as follows:

2. Geometry Optimization:

-

Software: Gaussian 16 suite of programs is a widely used and validated software package for such calculations.[7][11]

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is employed. This method provides a good balance between accuracy and computational cost for organic molecules.[8][9]

-

Basis Set: The 6-311++G(d,p) basis set is selected. The inclusion of diffuse functions (++) is important for accurately describing systems with potential hydrogen bonding and anions, while the polarization functions (d,p) allow for more flexibility in describing the electron distribution around the atoms.[8][9]

-

Convergence Criteria: The optimization is performed until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

3. Vibrational Frequency Analysis:

-

Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[12] The presence of imaginary frequencies would indicate a transition state rather than a stable conformation.[12]

-

Method: The same level of theory (B3LYP/6-311++G(d,p)) is used to calculate the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental data.[13]

4. Electronic Property Calculations:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.[14] A smaller gap suggests higher reactivity.[14][15]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.[16][17] Red-colored regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor).[18]

Results and Discussion: Unveiling Molecular Insights

The quantum chemical calculations provide a wealth of quantitative data that can be used to understand the properties of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid.

Optimized Molecular Geometry